molecular formula C23H21N3O3 B2613558 Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate CAS No. 2034276-53-2

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate

Cat. No.: B2613558
CAS No.: 2034276-53-2
M. Wt: 387.439
InChI Key: LLLCBSNZCCZEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate is a complex organic compound that features an indole moiety, a pyridine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the indole ring through the Fischer indole synthesis, followed by the introduction of the pyridine ring via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the carbamate group through the reaction of the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity, while the carbamate group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole moiety.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which feature the pyridine ring.

    Carbamate Compounds: Molecules such as carbaryl and urethane, which contain the carbamate group.

Uniqueness

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate is unique due to its combination of the indole, pyridine, and carbamate functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents.

Properties

IUPAC Name

benzyl N-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(15-25-23(28)29-16-17-4-2-1-3-5-17)26-13-10-20-14-19(6-7-21(20)26)18-8-11-24-12-9-18/h1-9,11-12,14H,10,13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCBSNZCCZEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.